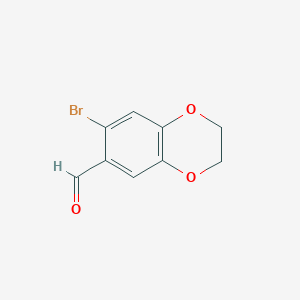

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

描述

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It is a brominated derivative of 1,4-benzodioxine, featuring a benzodioxine ring with a bromine atom at the 7th position and an aldehyde group at the 6th position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

准备方法

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .

化学反应分析

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a scaffold for developing new antimicrobial and anticancer agents. The compound's structure allows for modifications that enhance biological activity against various pathogens and cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells, making it a candidate for further pharmacological exploration .

Drug Design Framework

The benzodioxane core present in this compound serves as a versatile scaffold in drug design. Its ability to interact with multiple biological targets allows chemists to design compounds that can selectively bind to receptors involved in various diseases. This characteristic has led to its investigation in the context of developing drugs that target specific pathways in diseases such as cancer and neurodegenerative disorders .

Synthetic Methodologies

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create various derivatives through functionalization reactions. Researchers have developed synthetic routes that involve the introduction of different substituents at various positions on the benzodioxane ring, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry .

Catalytic Applications

In addition to its role as an intermediate, this compound has been explored for its potential catalytic properties. Its unique electronic structure may facilitate certain chemical reactions, making it a candidate for use in catalysis within organic synthesis processes .

Material Science

Polymer Chemistry

The compound's ability to undergo polymerization reactions has led to its application in material science. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities to materials. This application is particularly relevant in developing advanced materials for electronics and coatings .

Nanotechnology Applications

In nanotechnology, this compound has been investigated for creating nanoscale materials with tailored properties. Its incorporation into nanostructures can lead to enhanced performance in applications such as drug delivery systems and biosensors due to its biocompatibility and ability to interact with biological systems .

作用机制

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be compared with other similar compounds, such as:

2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride:

生物活性

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS No. 99067-25-1) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 243.05 g/mol. The presence of a bromine atom and a benzodioxin ring system enhances its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and modulating various biochemical pathways.

Potential Targets:

- Enzymes : It may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator.

- Receptors : The compound's structure suggests possible interactions with G-protein coupled receptors (GPCRs) or other membrane-bound proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest its potential as an anticancer agent by inhibiting tumor cell proliferation in vitro. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines .

- Enzyme Inhibition : It is utilized in the study of enzyme interactions, particularly as a probe in biochemical assays to elucidate enzyme mechanisms.

- Therapeutic Applications : The compound has been investigated for its role in treating diseases sensitive to Hsp90 inhibitors, including certain cancers and inflammatory disorders .

Case Studies

Several studies have highlighted the biological significance of this compound:

Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various tumor cell lines (e.g., MDA-MB 231 and HCT116). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .

Study 2: Enzyme Interaction

Another research focused on the compound's interaction with protein kinases. It was found to inhibit DYRK1A with an IC50 value indicating strong inhibitory potential. This suggests that derivatives of this compound could be developed as therapeutic agents targeting specific kinases involved in cancer progression .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine; unique reactivity | Antitumor; enzyme inhibition |

| 7-Chloro analog | Contains chlorine; less reactive | Limited biological activity |

| 7-Iodo analog | Contains iodine; increased reactivity | Potentially higher activity |

属性

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOMPOKJNVQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556477 | |

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99067-25-1 | |

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。